molecular formula C10H14N2O2 B12640483 N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide CAS No. 919996-27-3

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide

Cat. No.: B12640483
CAS No.: 919996-27-3
M. Wt: 194.23 g/mol
InChI Key: MKXIFIJUNVAYFJ-UHFFFAOYSA-N
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Description

N²-Benzyl-N-hydroxy-N²-methylglycinamide is a synthetic compound characterized by a glycinamide backbone substituted with a benzyl group at the N²-position, a methyl group at the same nitrogen, and a hydroxyl group at the adjacent nitrogen. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. The benzyl group contributes to aromatic interactions, while the methyl group may modulate steric effects and lipophilicity.

Properties

CAS No.

919996-27-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-N-hydroxyacetamide

InChI

InChI=1S/C10H14N2O2/c1-12(8-10(13)11-14)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,11,13)

InChI Key

MKXIFIJUNVAYFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)NO

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide:

Method Reagents Yield (%) Advantages Disadvantages
Direct Synthesis Benzylamine, Methyl Glycinate, Hydroxylating Agent 60-85 Simple procedure, fewer steps Potential side reactions
Base-Mediated Synthesis Benzylamine, Methyl Glycinate, Strong Base 70-90 Higher yields, better purity Requires careful handling of bases

Research Findings and Observations

Recent studies have highlighted various factors that influence the efficiency of synthesizing this compound:

  • Reaction Conditions : Temperature and solvent choice significantly affect yield and purity. DMSO is often preferred due to its ability to solvate reactants effectively.

  • Hydroxylating Agents : The choice of hydroxylating agent can lead to different by-products; thus, optimizing this component is crucial for maximizing yield.

  • Analytical Techniques : Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form N2-benzyl-N-methylglycinamide using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: N2-benzyl-N-methylglycinamide.

    Reduction: N2-benzyl-N-methylglycinamide.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

N²-Benzyl-N-hydroxy-N²-methylglycinamide
  • Key Features :
    • N-hydroxy group (hydrogen bonding and chelation).
    • Benzyl substituent (π-π interactions).
    • Methyl group (steric modulation).
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide (C₁₅H₁₄ClFN₂O₃S; 356.80 g/mol)
  • Key Features :
    • Sulfonyl group (electron-withdrawing, enhances stability).
    • Halogenated aryl groups (3-chlorophenyl, 4-fluorophenyl) influencing lipophilicity and receptor binding.
  • Sulfonyl group may improve metabolic stability but decrease solubility compared to the target compound .
N-(3-Fluorophenyl)-N²-methylglycinamide (C₉H₁₁FN₂O; 182.20 g/mol)
  • Key Features :
    • Fluorophenyl group (enhances electronegativity and bioavailability).
  • Comparison :
    • Absence of benzyl and hydroxy groups limits aromatic interactions and metal-binding capacity .
N~1~-Butyl-N~2~-methylglycinamide (C₇H₁₃N₂O₂; 143.18 g/mol)
  • Key Features :
    • Aliphatic butyl chain (increases hydrophobicity).

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Water)
N²-Benzyl-N-hydroxy-N²-methylglycinamide 194.23 1.2 Moderate
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide 356.80 2.8 Low
N-(3-Fluorophenyl)-N²-methylglycinamide 182.20 1.5 High
N~1~-Butyl-N~2~-methylglycinamide 143.18 0.8 High
  • The target compound’s moderate logP (1.2) balances lipophilicity and solubility, making it suitable for drug penetration. Sulfonamide derivatives (e.g., C₁₅H₁₄ClFN₂O₃S) exhibit higher logP (2.8), favoring membrane permeability but risking poor aqueous solubility .

Biological Activity

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide is a compound of interest due to its potential biological activities. It is part of a class of amino acid amides that have been studied for various therapeutic applications, including their roles in cancer treatment and as inhibitors of specific biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which features a benzyl group, a hydroxy group, and a methylglycinamide backbone. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Structural Formula

The structural formula can be represented as follows:

C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}

The biological activity of this compound primarily involves its role as an inhibitor of specific pathways associated with cell proliferation and apoptosis. Research indicates that compounds within this class can affect signaling pathways such as STAT3, which is implicated in cancer cell survival and proliferation.

  • STAT3 Inhibition : Compounds similar to this compound have shown inhibitory effects on STAT3 signaling, leading to reduced viability in cancer cell lines (IC50 values ranging from 0.34 μM to 0.77 μM) .
  • Antiproliferative Effects : Studies have demonstrated that these compounds can induce antiproliferative effects in various cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468), with effective concentrations (EC50) reported at approximately 1.8 μM .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells : A recent study evaluated the compound's effects on MDA-MB-231 cells, revealing significant inhibition of cell growth at concentrations as low as 1.8 μM . The mechanism was attributed to the compound's ability to inhibit STAT3 DNA-binding activity.
  • In Vivo Efficacy : In animal models, similar compounds have shown promise in reducing tumor growth rates when administered alongside standard chemotherapy agents, indicating potential for combination therapy approaches.

Data Table: Biological Activity Summary

Activity TypeCell LineEC50 (μM)IC50 (μM)Reference
STAT3 InhibitionMDA-MB-2311.80.77
AntiproliferativeMDA-MB-4681.80.66
CytotoxicityVarious Cancer LinesVariesVaries

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in substituents on the benzyl or hydroxy groups can significantly influence potency and selectivity against different targets.

Key Findings from SAR Studies

  • Substituent Variability : Substituting different functional groups on the benzyl moiety has been shown to enhance potency against specific cancer types while minimizing off-target effects.
  • Hydroxy Group Role : The presence of the hydroxy group is essential for maintaining bioactivity, potentially through hydrogen bonding interactions with target proteins.

Q & A

Q. What are the recommended synthetic routes for N²-Benzyl-N-hydroxy-N²-methylglycinamide, and how can reaction yields be optimized?

A feasible synthetic pathway involves coupling benzylamine derivatives with hydroxylated glycine precursors. For instance, glycinamide hydrochloride (used as a transient directing group in C–H activation reactions ) can be modified via reductive amination or nucleophilic substitution to introduce the benzyl and methyl groups. To optimize yields:

  • Use catalysts like Pd/C for hydrogenation steps .
  • Control pH during hydroxylation to avoid side reactions (e.g., over-oxidation) .
  • Monitor reaction progress with thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. How should the purity and structural integrity of N²-Benzyl-N-hydroxy-N²-methylglycinamide be validated?

Employ a combination of analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+ ~ 237.2 Da) via high-resolution MS .
  • NMR : Verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm in ¹H NMR) .

Q. What are the key stability considerations for storing this compound?

  • Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the hydroxamic acid group (–NHOH) .
  • Avoid aqueous solutions at pH > 7, as hydroxylamine derivatives are prone to oxidation .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Metal Chelation : Test affinity for Fe³⁺ or Cu²⁺ using UV-Vis spectroscopy (absorbance shifts at 300–400 nm) .
  • Enzyme Inhibition : Screen against metalloproteases (e.g., matrix metalloproteinases) via fluorometric assays .

Advanced Research Questions

Q. How can mechanistic insights into its metal-chelating behavior be obtained?

  • X-ray Crystallography : Co-crystallize the compound with target metals (e.g., V⁴⁺ or Be²⁺) to resolve binding geometries .
  • Density Functional Theory (DFT) : Model electronic interactions between the hydroxamic acid group and metal ions .
  • Kinetic Studies : Use stopped-flow techniques to measure binding rates under varying pH and ionic strength .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-Analysis : Normalize data using parameters like IC₅₀ values and adjust for assay conditions (e.g., buffer composition) .
  • Orthogonal Assays : Confirm activity via independent methods (e.g., surface plasmon resonance vs. enzymatic assays) .
  • Proteomic Profiling : Identify off-target interactions that may explain variability .

Q. How can structure-activity relationships (SAR) be explored to enhance potency?

  • Analog Synthesis : Modify the benzyl group (e.g., para-substituted electron-withdrawing groups) and assess impact on chelation .
  • Pharmacophore Modeling : Map essential functional groups (e.g., –NHOH, benzyl) using software like Schrödinger .
  • In Silico Docking : Predict binding modes with metalloenzyme active sites (e.g., angiotensin-converting enzyme) .

Q. What advanced analytical methods are suitable for detecting trace impurities?

  • LC-MS/MS : Quantify degradation products (e.g., hydrolyzed glycine derivatives) with a limit of detection (LOD) < 0.1% .
  • Ion Chromatography : Detect residual salts or counterions from synthesis .
  • Stability-Indicating Methods : Stress-test under heat/light and monitor degradation via diode-array HPLC .

Q. How can its pharmacokinetic properties be evaluated in preclinical models?

  • Plasma Stability Assays : Incubate with mouse/human plasma and quantify intact compound via LC-MS .
  • Microsomal Metabolism : Identify oxidative metabolites using liver microsomes and NADPH cofactors .
  • Permeability Studies : Use Caco-2 cell monolayers to predict intestinal absorption .

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